molecular formula C11H10F3NO4 B6332725 Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate CAS No. 400648-74-0

Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate

Cat. No.: B6332725
CAS No.: 400648-74-0
M. Wt: 277.20 g/mol
InChI Key: NCKUMOXSGSLMRQ-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate typically involves the nitration of 3-(trifluoromethyl)phenylacetic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 3-amino-5-(trifluoromethyl)phenylacetic acid.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-5-(trifluoromethyl)phenylacetic acid.

Scientific Research Applications

Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity and preventing the substrate from binding. The trifluoromethyl group can enhance the binding affinity of the compound to the target enzyme or receptor, while the nitro group can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:

    Ethyl 3-nitro-4-(trifluoromethyl)phenylacetate: Similar structure but with the trifluoromethyl group at the 4-position instead of the 5-position.

    Ethyl 3-nitro-5-(methyl)phenylacetate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 3-amino-5-(trifluoromethyl)phenylacetate: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in the combination of the nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity to the compound. This makes it a valuable intermediate in the synthesis of various bioactive molecules and specialty chemicals.

Properties

IUPAC Name

ethyl 2-[3-nitro-5-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c1-2-19-10(16)5-7-3-8(11(12,13)14)6-9(4-7)15(17)18/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKUMOXSGSLMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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